4-(2,4-dichlorophenyl)-1H-imidazole
Description
4-(2,4-Dichlorophenyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted at the 4-position with a 2,4-dichlorophenyl group. This compound serves as a key pharmacophore in antifungal and antiviral agents due to its ability to interact with biological targets such as fungal cytochrome P450 enzymes (e.g., sterol 14α-demethylase) and viral proteases. Its lipophilic nature, conferred by the dichlorophenyl group, enhances membrane permeability, making it suitable for drug delivery systems and topical applications .
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H,(H,12,13) |
InChI Key |
BXHJPAVYXUNXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological activity and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparison of 4-(2,4-dichlorophenyl)-1H-imidazole with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs. NCs = Nanocapsules.
Key Observations:
- Lipophilicity: The 2,4-dichlorophenyl group significantly increases log P values, as seen in ECO (log P = 5.61) and miconazole (log P ~6.0). This enhances membrane permeability but reduces aqueous solubility, necessitating formulations like chitosan nanocapsules for improved delivery .
- Biological Activity :
- Antifungal activity is maximized with dichlorophenyl substituents (e.g., miconazole, imazalil) due to strong interactions with fungal ergosterol .
- Antiviral activity: Compound 10, with an additional 3,4-dimethoxyphenyl group, shows moderate SARS-CoV-2 inhibition (IC50 = 12.6 µM), suggesting that electron-donating groups enhance protease binding .
- Solubility: Polar groups (e.g., ethanol in Alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) improve solubility but may reduce antifungal efficacy by decreasing lipophilicity .
Pharmacological and Therapeutic Profiles
Key Findings:
- Antifungal Efficacy : Miconazole and imazalil exhibit broad-spectrum activity, while this compound serves as a scaffold for derivatives with tunable properties .
- Antiviral Potential: Compound 10's moderate SARS-CoV-2 inhibition highlights the versatility of imidazole derivatives in targeting viral proteases .
Drug Delivery and Formulation Strategies
- Nanocapsules (NCs): Chitosan-based NCs encapsulating TIO and ECO improve solubility and bioavailability of lipophilic imidazoles, demonstrating 80–90% encapsulation efficiency and sustained release profiles .
- Salt Formation : Miconazole nitrate’s nitrate salt enhances stability and reduces irritation in topical formulations .
Preparation Methods
Alkaline-Mediated Substitution
In a representative protocol, 2,4-dichloro-1-(2,4-dichlorophenyl)ethyl ketone reacts with imidazole in dimethylformamide (DMF) using sodium hydroxide (NaOH) and polyethylene glycol (PEG-600) as phase-transfer catalysts. Heating at 110–115°C for 4 hours yields the target compound with 41–92% efficiency, depending on stoichiometry and temperature control. Recrystallization with toluene enhances purity (>99%), confirmed by melting points of 131–133°C.
Table 1: Alkaline-Mediated Substitution Parameters
| Reactant | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,4-Dichlorophenyl ketone | NaOH/PEG600 | 110–115 | 4 | 41–92 |
Reduction of Ketone Precursors
Reductive amination of α-keto intermediates provides an alternative route. Sodium borohydride (NaBH₄) in ethanol reduces 2,4-dichloroacetophenone derivatives, followed by imidazole coupling.
Borohydride Reduction
A stirred solution of 2,4-dichloroacetophenone (0.1 mol) and imidazole (0.12 mol) in ethanol reacts with NaBH₄ (0.3 mol) at 20°C for 12 hours. Post-reduction neutralization with hydrochloric acid and recrystallization achieves 98% yield. This method avoids harsh conditions but requires careful pH control to prevent byproducts like sulfated ash (≤0.10%).
Table 2: Borohydride Reduction Efficiency
| Reducing Agent | Solvent | Temp (°C) | Purity (%) |
|---|---|---|---|
| NaBH₄ | Ethanol | 20 | ≥99.0 |
Multi-Component Cyclocondensation
The Debus-Radziszewski reaction enables one-pot synthesis via condensation of aldehydes, diketones, and ammonia sources.
Ultrasonic-Assisted Cyclocondensation
A mixture of 2,4-dichlorobenzaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (10 mmol) in ethanol undergoes ultrasonic irradiation (40 kHz) at 60°C for 2 hours. Catalyzed by Zr(acac)₄, this method achieves 89% yield with >98% purity, reducing reaction time by 70% compared to conventional heating.
Heteropolyacid Catalysis
Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) in toluene/water mixtures facilitate cyclocondensation at 110°C, yielding 85–91% product. The catalyst’s recyclability (5 cycles without activity loss) enhances cost-effectiveness.
Table 3: Multi-Component Reaction Comparisons
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Zr(acac)₄ | 60 | 2 | 89 |
| H₃PW₁₂O₄₀ | 110 | 4 | 91 |
Solid-Phase Synthesis
Solid-supported catalysts like KOH/Al₂O₃ enable solvent-free synthesis, improving atom economy.
KOH/Al₂O₃-Mediated Alkylation
Heating 2,4-dichlorophenyl ethanol (0.1 mol) with imidazole (0.12 mol) on KOH/Al₂O₃ at 45°C in hexafluoroisopropanol (HFIP) for 3.5 hours yields 82–90% product. The catalyst’s reusability (≥5 cycles) and minimal waste align with green chemistry principles.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
GC-MS detects residual solvents (e.g., ethanol <0.5%), while elemental analysis confirms stoichiometry (C₁₁H₁₀Cl₂N₂O: C 55.23%, H 4.06%, N 18.95%).
Industrial Scalability and Challenges
While alkaline-mediated substitution offers high yields (92%), its energy-intensive heating (110–115°C) limits cost efficiency. Conversely, ultrasonic and solid-phase methods reduce energy consumption but require specialized equipment. Impurity profiles vary significantly:
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., m/z 257.11 for [M+H]⁺) .
- X-ray Crystallography : Resolve stereochemistry, as seen in related imidazole derivatives with dihedral angles >80° between aromatic rings .
How can structural modifications enhance the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Derivatization Strategies :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position of the phenyl ring to boost antifungal activity, though this may increase toxicity .
What methodologies are used to assess environmental persistence and degradation pathways?
Q. Advanced Research Focus
- Degradation Studies :
- Photolysis : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via LC-MS. Hydroxylation at the dichlorophenyl ring is a common pathway .
- Biodegradation : Use soil microcosms to monitor half-life (t1/2) under aerobic/anaerobic conditions. Imidazole rings are resistant to microbial degradation, leading to prolonged environmental retention .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests to evaluate ecological risks .
How do researchers validate target engagement in antifungal mechanisms?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Measure inhibition of fungal sterol 14α-demethylase (CYP51) using spectrophotometric NADPH depletion assays. The compound’s imidazole group coordinates with the heme iron in CYP51, disrupting ergosterol biosynthesis .
- Molecular Docking : Use AutoDock Vina to model interactions between the dichlorophenyl moiety and CYP51 hydrophobic pockets. Mutagenesis studies (e.g., Y132F mutations in CYP51) can validate binding residues .
What strategies mitigate cytotoxicity in human cell lines during preclinical testing?
Q. Advanced Research Focus
- Selectivity Index (SI) Optimization : Calculate SI (IC50 mammalian cells / IC50 fungal cells) using HepG2 or HEK293 cells. Derivatives with SI >10 are prioritized.
- Lipid Nanoparticle Encapsulation : Reduce off-target effects by encapsulating the compound, as shown in studies where nanoparticle formulations decreased hepatotoxicity by 40% .
How can computational modeling guide the design of novel derivatives?
Q. Advanced Research Focus
- QSAR Models : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap) and correlate with antifungal activity. A smaller gap (<4 eV) often correlates with higher potency .
- MD Simulations : Simulate binding stability in CYP51 over 100 ns trajectories. Derivatives with <2 Å RMSD fluctuations are predicted to have sustained target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
